molecular formula C8H9FN2O B1334991 2-((4-Fluorophenyl)amino)acetamide CAS No. 85098-68-6

2-((4-Fluorophenyl)amino)acetamide

Cat. No. B1334991
CAS RN: 85098-68-6
M. Wt: 168.17 g/mol
InChI Key: XFNITYDLAJLCMW-UHFFFAOYSA-N
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Description

“2-((4-Fluorophenyl)amino)acetamide” is a chemical compound with the molecular formula C8H9FN2O . It is also known as “N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate” and has a molecular weight of 222.65 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

“2-((4-Fluorophenyl)amino)acetamide” is a solid at room temperature . It has a molecular weight of 222.65 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

The compound “2-((4-Fluorophenyl)amino)acetamide” can be synthesized following a ‘green protocol’ and characterized on the basis of its elemental, detailed spectral and X-ray crystallographic analyses . This process involves the use of environmentally friendly methods and provides valuable information about the compound’s structure and properties .

Spectroscopic Analysis

The compound can be studied using various spectroscopic techniques, including FT-IR and 1H-NMR . These techniques allow researchers to analyze the compound’s molecular structure and chemical reactivity .

X-ray Analysis

X-ray analysis can be used to study the crystal structure of the compound . This provides valuable information about the compound’s solid-state properties and can help in the design of new materials .

Theoretical Studies

Theoretical calculations can be performed to obtain the equilibrium geometry of the compound . These studies can also include vibrational and NMR analyses, which provide further insight into the compound’s properties .

Molecular Docking Studies

Molecular docking studies can be carried out to investigate the interaction of the compound with certain enzymes . This can be useful in drug design and discovery .

Biological Potential of Indole Derivatives

The compound “2-((4-Fluorophenyl)amino)acetamide” is an indole derivative . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in the field of medicinal chemistry .

Gas Chromatography

The compound can be analyzed using gas chromatography .

Development of Thiazole Derivatives

The compound “2-((4-Fluorophenyl)amino)acetamide” can potentially be used in the synthesis of thiazole derivatives . Thiazole derivatives have shown promise in various areas of medicinal chemistry .

Future Directions

The future directions for research on “2-((4-Fluorophenyl)amino)acetamide” could include further investigation into its synthesis, structural analysis, and potential biological activities. It could also be interesting to explore its potential applications in medicinal chemistry, given the biological activities observed for similar compounds .

properties

IUPAC Name

2-(4-fluoroanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNITYDLAJLCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234191
Record name 2-((4-Fluorophenyl)amino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)amino)acetamide

CAS RN

85098-68-6
Record name 2-[(4-Fluorophenyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85098-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4-Fluorophenyl)amino)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085098686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-Fluorophenyl)amino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)amino]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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